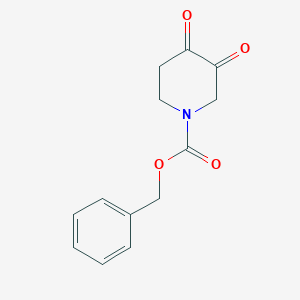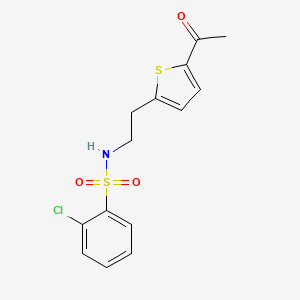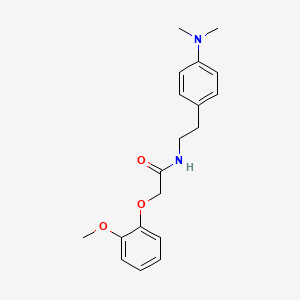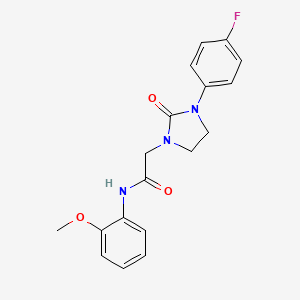![molecular formula C17H23N3O2S B3014032 (E)-2-Phenyl-N-[1-(1,3,5-trimethylpyrazol-4-YL)propan-2-YL]ethenesulfonamide CAS No. 1436374-79-6](/img/structure/B3014032.png)
(E)-2-Phenyl-N-[1-(1,3,5-trimethylpyrazol-4-YL)propan-2-YL]ethenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-Phenyl-N-[1-(1,3,5-trimethylpyrazol-4-YL)propan-2-YL]ethenesulfonamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
作用機序
The mechanism of action of (E)-2-Phenyl-N-[1-(1,3,5-trimethylpyrazol-4-YL)propan-2-YL]ethenesulfonamide is not yet fully understood. However, studies suggest that this compound may work by inducing apoptosis (programmed cell death) in cancer cells. It may also inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. This compound has been found to have anti-cancer, anti-inflammatory, and anti-oxidant properties. It has also been found to have a positive effect on glucose metabolism and insulin sensitivity.
実験室実験の利点と制限
One of the significant advantages of using (E)-2-Phenyl-N-[1-(1,3,5-trimethylpyrazol-4-YL)propan-2-YL]ethenesulfonamide in lab experiments is its potential anti-cancer properties. This compound can be used to study the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several potential future directions for the study of (E)-2-Phenyl-N-[1-(1,3,5-trimethylpyrazol-4-YL)propan-2-YL]ethenesulfonamide. One direction is to study the compound's potential as a therapeutic agent for cancer treatment. Another direction is to investigate the compound's effects on other diseases, such as diabetes and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its synthesis for more efficient use in lab experiments.
In conclusion, this compound is a chemical compound that has shown potential for various scientific research applications. Its anti-cancer, anti-inflammatory, and anti-oxidant properties make it a promising compound for further study. However, more research is needed to fully understand its mechanism of action and to optimize its use in lab experiments.
合成法
The synthesis of (E)-2-Phenyl-N-[1-(1,3,5-trimethylpyrazol-4-YL)propan-2-YL]ethenesulfonamide involves the reaction of 1-(1,3,5-trimethylpyrazol-4-yl)propan-2-amine with ethenesulfonyl chloride in the presence of a base. The resulting product is then treated with phenylboronic acid under Suzuki-Miyaura coupling conditions to obtain the final compound.
科学的研究の応用
The compound (E)-2-Phenyl-N-[1-(1,3,5-trimethylpyrazol-4-YL)propan-2-YL]ethenesulfonamide has been found to have potential applications in various scientific research fields. One of the significant applications of this compound is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, this compound has also been found to have anti-inflammatory and anti-oxidant properties.
特性
IUPAC Name |
(E)-2-phenyl-N-[1-(1,3,5-trimethylpyrazol-4-yl)propan-2-yl]ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-13(12-17-14(2)18-20(4)15(17)3)19-23(21,22)11-10-16-8-6-5-7-9-16/h5-11,13,19H,12H2,1-4H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTZGYPSRFNYTA-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CC(C)NS(=O)(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C)C)CC(C)NS(=O)(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(trifluoromethyl)phenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B3013952.png)

![3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide](/img/structure/B3013956.png)

![N-([1,1'-biphenyl]-2-yl)-2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B3013961.png)



![2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B3013966.png)

![4-morpholino-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B3013968.png)
![ethyl (2Z)-2-[3-[2-(2,4-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B3013971.png)
![N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl]-4-methoxy-2,5-dimethylbenzenesulfonamide](/img/structure/B3013972.png)
